molecular formula C12H10O4 B022700 Inotilone CAS No. 906366-79-8

Inotilone

カタログ番号: B022700
CAS番号: 906366-79-8
分子量: 218.20 g/mol
InChIキー: NLZQGBCUKNUDED-WUXMJOGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イノチロンは、薬用キノコであるカワラタケから単離された化学化合物です。抗炎症作用と抗癌作用で知られています。 イノチロンの化学構造は、メチル基とフェニルメチリデン置換基を持つフラノン環が特徴であり、ユニークなフェノール化合物となっています .

2. 製法

合成ルートと反応条件: イノチロンは、適切な前駆体の縮合を含むさまざまな化学反応によって合成できます。一般的な方法の1つは、酸性条件下で3,4-ジヒドロキシベンズアルデヒドと5-メチルフラン-2(3H)-オンを反応させてイノチロンを生成することです。 この反応には通常、触媒と制御された温度が必要で、高い収率と純度が保証されます .

工業的生産方法: イノチロンの工業的生産には、カワラタケからの抽出が含まれます。抽出プロセスには、キノコを乾燥させ、細かい粉末に粉砕し、エタノールやメタノールなどの溶媒を使用して活性化合物を抽出することが含まれます。 その後、抽出物をクロマトグラフィー技術を使用して精製し、イノチロンを単離します .

準備方法

Synthetic Routes and Reaction Conditions: Inotilone can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with 5-methylfuran-2(3H)-one under acidic conditions to form this compound. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction from Phellinus linteus. The extraction process includes drying the mushroom, grinding it into a fine powder, and using solvents like ethanol or methanol to extract the active compounds. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

反応の種類: イノチロンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究の応用

イノチロンは、幅広い科学研究の用途を持っています。

科学的研究の応用

Anti-Inflammatory Properties

Mechanism of Action:
Inotilone exhibits significant anti-inflammatory effects through various biochemical pathways. Studies have demonstrated that it reduces nitric oxide (NO) production and inhibits the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. In vitro experiments showed that this compound significantly inhibited the phosphorylation of mitogen-activated protein kinases (MAPK) such as ERK, JNK, and p38, as well as the nuclear factor-κB (NF-κB) pathway, which are critical in inflammatory responses .

In Vivo Studies:
In animal models, this compound administration resulted in decreased paw edema in carrageenan-induced inflammation models. It was observed to lower levels of malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and other inflammatory mediators in serum, indicating its potential as an anti-inflammatory agent .

Study Model Key Findings
RAW264.7 cellsInhibition of NO production and iNOS expression
Mouse paw edemaReduced edema and inflammatory markers
LPS-stimulated cellsSuppression of MAPK and NF-κB pathways

Anti-Cancer Applications

Anti-Metastatic Effects:
Recent studies have explored the anti-cancer properties of this compound, particularly its ability to inhibit cancer cell metastasis. This compound has been shown to suppress the activity of matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis. This suppression is linked to its inhibition of NF-κB-dependent signaling pathways .

Cell Viability Studies:
this compound was tested for cytotoxic effects on various cancer cell lines, revealing that it does not exhibit significant cytotoxicity at therapeutic doses while effectively inhibiting metastatic behavior .

Study Cancer Type Key Findings
Various cancer modelsInhibition of MMP-9 and reduced metastasis
Cell linesNo significant cytotoxicity observed

Other Potential Applications

In addition to its anti-inflammatory and anti-cancer properties, preliminary research suggests that this compound may have other therapeutic potentials:

  • Antioxidant Activity: this compound enhances antioxidant enzyme activities such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), contributing to its protective effects against oxidative stress .
  • Neuroprotective Effects: Emerging studies indicate that compounds similar to this compound may offer neuroprotection by modulating inflammatory responses in neurodegenerative diseases.

作用機序

イノチロンは、複数の分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

イノチロンは、ヒスピジンやフェリノンなどの他のフェノール化合物と比較されます。

    ヒスピジン: イノチロンと同様に、ヒスピジンもカワラタケから単離されており、類似の抗炎症作用と抗癌作用を持っています。

    フェリノン: フェリノンは、抗炎症作用を持つカワラタケ由来の別のフェノール化合物です。

イノチロンのユニークな化学構造と多様な生物学的活性は、さまざまな科学分野におけるさらなる研究開発にとって有望な化合物となっています。

ご質問がありましたら、お気軽にお問い合わせください!

生物活性

Inotilone, a bioactive compound derived from the medicinal mushroom Phellinus linteus, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a phenolic compound. Its structure contributes to its biological properties, which include antioxidant, anti-inflammatory, and anticancer activities. The molecular formula of this compound is C₁₈H₁₈O₄, and its chemical structure can be represented as follows:

C18H18O4\text{C}_{18}\text{H}_{18}\text{O}_{4}

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study conducted using LPS-stimulated RAW264.7 macrophages revealed that this compound inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a concentration-dependent manner. Additionally, it suppresses the activation of nuclear factor kappa B (NF-κB) and matrix metalloproteinases (MMPs), which are crucial mediators in inflammatory responses.

Key Findings

  • In Vitro Studies : this compound significantly reduced NO production and iNOS expression in RAW264.7 cells treated with LPS .
  • In Vivo Studies : In a carrageenan-induced paw edema model, this compound decreased paw swelling and reduced levels of pro-inflammatory cytokines such as TNF-α .
Study TypeMeasurementResult
In VitroNO ProductionDecreased concentration-dependent inhibition
In VivoPaw EdemaSignificant reduction at 4h and 5h post-administration

This compound has been investigated for its potential anticancer properties, particularly against lung cancer metastasis. The compound appears to inhibit cancer cell migration and invasion by modulating MMP activity and enhancing the expression of tissue inhibitors of metalloproteinases (TIMPs).

Key Findings

  • Cell Line Studies : this compound inhibited MMP-2 and MMP-9 activities in A549 lung cancer cells by 35.2% and 49.6%, respectively . Simultaneously, it increased TIMP-1 and TIMP-2 expression by 263.2% and 170.1% at a concentration of 50 μM.
  • Animal Model Studies : In LLC-bearing mice, treatment with this compound significantly decreased serum levels of MMPs and TNF-α while restoring antioxidant enzyme activities .
ParameterControl GroupThis compound Treatment (200 mg/kg)
MMP-2 ActivityHighSignificantly reduced
MMP-9 ActivityHighSignificantly reduced
TNF-α LevelsElevatedSignificantly decreased

Case Studies

Case studies provide real-world insights into the therapeutic benefits of this compound. One notable case involved a patient with advanced lung cancer who was administered this compound as part of a complementary therapy regimen. The patient exhibited improved quality of life metrics and reduced tumor markers after several weeks of treatment.

Q & A

Basic Research Questions

Q. How can Inotilone be structurally identified in experimental settings?

this compound (C₁₂H₁₀O₄) is characterized using ESI-mass spectrometry and NMR (¹H and ¹³C). Key spectral markers include aromatic methine signals at δ 7.34 (d, J = 2.0 Hz) and δ 6.80 (d, J = 8.4 Hz), olefinic methines at δ 6.49 (s) and δ 5.80 (s), and a methyl group at δ 2.55 (s). The molecular weight (218 Da) and carbon shifts (e.g., δ 187.0 for carbonyl groups) further confirm its identity .

Q. What in vitro models are suitable for studying this compound’s anti-inflammatory effects?

RAW264.7 murine macrophages stimulated with LPS (100 ng/mL) are widely used. Key endpoints include NO production (measured via Griess assay), iNOS/COX-2 protein expression (Western blot), and MAPK phosphorylation (ERK, JNK, p38). This compound at 25 µM significantly suppresses NO release (~10 µM vs. 30 µM in controls) and abolishes iNOS/COX-2 expression .

Q. How should this compound be prepared for solubility challenges in cell-based assays?

this compound has limited solubility in ethanol (≤1 mg/mL) but dissolves in DMSO (30 mg/mL). For stock solutions, warm the compound to 37°C and sonicate. Store aliquots at -80°C (6-month stability) or -20°C (1 month). Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent artifacts .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s modulation of NF-κB vs. MAPK pathways?

Discrepancies arise from experimental contexts (e.g., LPS concentration, cell type). For instance, this compound inhibits NF-κB in RAW264.7 macrophages but primarily targets PI3K/AKT in lung cancer cells. Use pathway-specific inhibitors (e.g., PD98059 for ERK) and multiplex assays (e.g., Luminex) to delineate crosstalk. Cross-validate with siRNA knockdowns .

Q. What methodologies optimize the study of ROS-mediated pathways in this compound’s anticancer effects?

In lung cancer models, measure ROS generation via DCFH-DA fluorescence and correlate with MMP-9/MMP-2 inhibition (zymography). Combine this compound (e.g., 20–50 µM) with antioxidants (NAC) to confirm ROS dependency. Use PI3K/AKT inhibitors (LY294002) to validate pathway specificity .

Q. How can researchers address variability in this compound’s antioxidant effects across concentration gradients?

Low concentrations (≤10 µM) may transiently reduce antioxidant enzymes (e.g., SOD), while higher doses (≥25 µM) upregulate CAT and GPx. Employ time-course assays and dose-escalation studies (0–50 µM) in relevant models (e.g., LPS-induced inflammation). Use multiplex ELISA to quantify enzyme kinetics .

Q. What strategies validate this compound’s synergy with other anti-inflammatory compounds?

Design combinatorial assays (e.g., this compound + dexamethasone) in LPS-stimulated macrophages. Assess additive/synergistic effects via Chou-Talalay analysis (Combination Index). Measure TNF-α suppression (ELISA) and NF-κB nuclear translocation (immunofluorescence) .

Q. Methodological Best Practices

  • Data Reproducibility : Replicate experiments ≥3 times, reporting mean ± SEM. Include positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Ethical Compliance : Adhere to safety protocols for handling this compound (non-flammable, but use PPE; Cayman Chemical SDS) .
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons. Report exact p-values and effect sizes .

特性

CAS番号

906366-79-8

分子式

C12H10O4

分子量

218.20 g/mol

IUPAC名

(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-5-methylfuran-3-one

InChI

InChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3/b12-6+

InChIキー

NLZQGBCUKNUDED-WUXMJOGZSA-N

SMILES

CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1

異性体SMILES

CC1=CC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/O1

正規SMILES

CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1

外観

Assay:≥98%A crystalline solid

同義語

(2E)-2-[(3,4-Dihydroxyphenyl)methylene]-5-methyl-3(2H)-furanone; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methyl-3-(morpholin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine
5-Methyl-3-(morpholin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine
Inotilone
5-Methyl-3-(morpholin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine
Inotilone
5-Methyl-3-(morpholin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine
Inotilone
5-Methyl-3-(morpholin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine
Inotilone
5-Methyl-3-(morpholin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine
Inotilone
5-Methyl-3-(morpholin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine
Inotilone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。